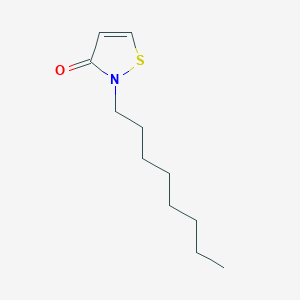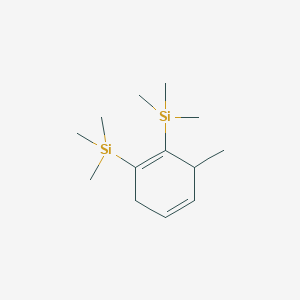
1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene, also known as TMS-diene, is a chemical compound that is widely used in scientific research. It is a highly reactive and versatile reagent that is used in various organic synthesis reactions. TMS-diene is a colorless liquid that has a molecular weight of 238.46 g/mol.
Wirkmechanismus
The mechanism of action of 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene involves its ability to act as a diene in Diels-Alder reactions. 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene can undergo cycloaddition reactions with various dienophiles to form cyclohexene derivatives. This reaction is highly stereoselective and yields products with high regio- and stereochemistry.
Biochemische Und Physiologische Effekte
1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene has no known biochemical or physiological effects. It is used solely as a reagent in organic synthesis reactions and does not have any therapeutic or pharmacological properties.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene has several advantages as a reagent in organic synthesis reactions. It is a highly reactive and versatile reagent that can be used in various reactions. It is also easy to handle and store. However, 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene has some limitations as well. It is a highly reactive compound that requires careful handling and storage. It is also relatively expensive compared to other reagents used in organic synthesis reactions.
Zukünftige Richtungen
There are several future directions for the use of 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene in scientific research. One potential direction is the development of new synthetic methods using 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene as a reagent. Another direction is the application of 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene in the synthesis of new materials with unique properties. Additionally, 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene can be used in the synthesis of new pharmaceuticals and natural products with potential therapeutic properties.
Synthesemethoden
1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene can be synthesized through a simple and efficient method. The most common method of synthesizing 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene is through the reaction of 1,3-cyclohexadiene with trimethylsilyl chloride in the presence of a catalyst such as copper(I) iodide. This reaction yields 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene as a product, along with trimethylsilyl chloride as a byproduct.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene is widely used in scientific research as a reagent in organic synthesis reactions. It is used in the synthesis of various organic compounds, including natural products, pharmaceuticals, and materials. 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene is also used in the synthesis of complex molecules such as terpenoids and steroids.
Eigenschaften
CAS-Nummer |
101300-61-2 |
|---|---|
Produktname |
1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene |
Molekularformel |
C13H26Si2 |
Molekulargewicht |
238.52 g/mol |
IUPAC-Name |
trimethyl-(3-methyl-2-trimethylsilylcyclohexa-1,4-dien-1-yl)silane |
InChI |
InChI=1S/C13H26Si2/c1-11-9-8-10-12(14(2,3)4)13(11)15(5,6)7/h8-9,11H,10H2,1-7H3 |
InChI-Schlüssel |
DIOCXDLKNIFEAN-UHFFFAOYSA-N |
SMILES |
CC1C=CCC(=C1[Si](C)(C)C)[Si](C)(C)C |
Kanonische SMILES |
CC1C=CCC(=C1[Si](C)(C)C)[Si](C)(C)C |
Synonyme |
1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



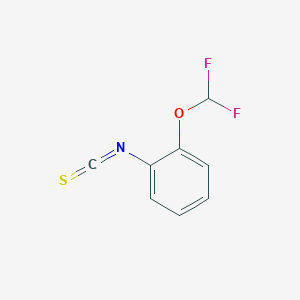
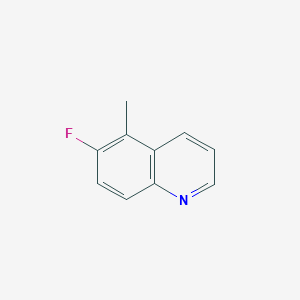
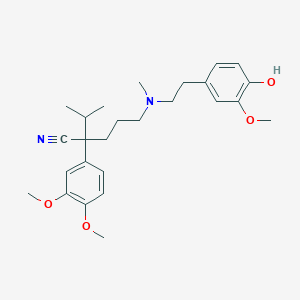
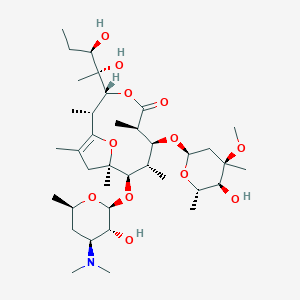
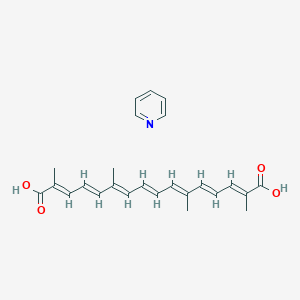


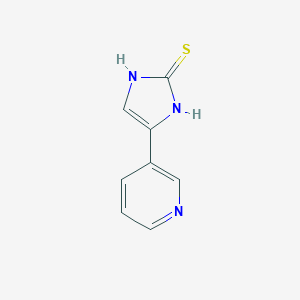

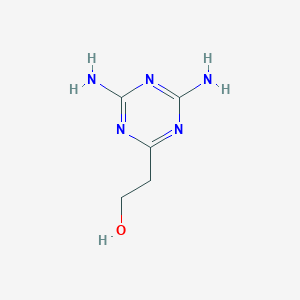
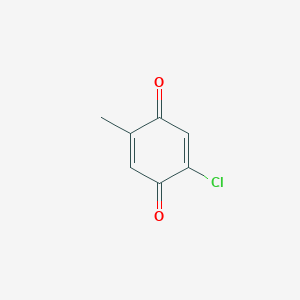

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
